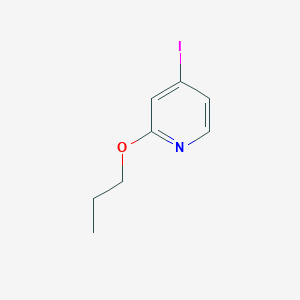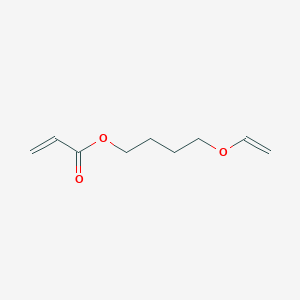
EINECS 254-859-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 254-859-3 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a phenylmethylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:
Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.
Coupling: The resulting compound is coupled with theophylline to form the final product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 254-859-3 can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.
Biology
In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
- 2-Amino-3-(3’-hydroxy-phenyl)-propanols
Uniqueness
Compared to similar compounds, EINECS 254-859-3 has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and purine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
40254-73-7 |
|---|---|
Fórmula molecular |
C25H28ClN5O5 |
Peso molecular |
514.0 g/mol |
Nombre IUPAC |
7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H |
Clave InChI |
PZUVSJJEOLUMIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)








![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)




